molecular formula C9H12Cl2N2O3S B13696542 6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride

6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride

Cat. No.: B13696542
M. Wt: 299.17 g/mol
InChI Key: MRXPXLQOJZJGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride is a versatile chemical compound with a molecular weight of 299.17 g/mol and a purity of at least 95% . It is known for its diverse range of applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is carried out in a solvent such as chlorobenzene or trifluoromethylbenzene . The process involves adding phosphorus pentachloride to the reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. The reaction mixture is then subjected to distillation under reduced pressure to purify the product .

Industrial Production Methods

The industrial production of pyridine-3-sulfonyl chloride, a precursor to this compound, follows a similar method. The process is designed to minimize byproduct formation and maximize yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonyl Chloride: A precursor to 6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride, used in similar applications.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.

Uniqueness

This compound is unique due to its combination of the morpholine ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C9H12Cl2N2O3S

Molecular Weight

299.17 g/mol

IUPAC Name

6-morpholin-4-ylpyridine-3-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C9H11ClN2O3S.ClH/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2;1H

InChI Key

MRXPXLQOJZJGKA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.